molecular formula C13H13ClN2O3S2 B2416069 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide CAS No. 1251624-90-4

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B2416069
CAS No.: 1251624-90-4
M. Wt: 344.83
InChI Key: OOFYMZINIUTSTJ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorophenyl group

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through the sulfamoyl group, which is known to form hydrogen bonds with proteins and enzymes. This interaction could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of a suitable amine, such as methylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiophene sulfonamide derivative reacts with a chlorophenyl methyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Thiophene-2-carboxamide: A thiophene derivative with potential biological activities.

    Chlorophenyl sulfonamides: Compounds with similar structural features and biological activities.

Uniqueness

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential therapeutic applications, while the thiophene ring provides stability and versatility in chemical reactions.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYMZINIUTSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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